Comprehensive Technical Profile: (4-Isopropylphenyl)propylamine
Comprehensive Technical Profile: (4-Isopropylphenyl)propylamine
The following technical guide provides an in-depth analysis of (4-Isopropylphenyl)propylamine , focusing on its molecular characteristics, synthesis, and application in chemical research.
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Executive Summary: Core Chemical Identity
For researchers and drug development professionals, establishing the precise identity of the chemical entity is the first step in experimental design. The term "(4-Isopropylphenyl)propylamine" generally refers to a member of the phenylpropylamine class, with the isopropyl group at the para position of the phenyl ring.
While structural isomerism exists (discussed in Section 2), the fundamental stoichiometric data remains constant for the neutral amine.
Molecular Formula & Weight
| Property | Value | Precision Note |
| Molecular Formula | C₁₂H₁₉N | Confirmed based on valency (C=12, H=19, N=1) |
| Molecular Weight | 177.29 g/mol | Calculated using IUPAC atomic weights (2025 standard) |
| Monoisotopic Mass | 177.1517 Da | Essential for High-Resolution Mass Spectrometry (HRMS) |
| Elemental Analysis | C: 81.30%, H: 10.80%, N: 7.90% | Theoretical composition |
Structural Elucidation & Isomerism
The nomenclature "(4-Isopropylphenyl)propylamine" can be chemically ambiguous without numerical locants. In a research context, it typically refers to one of two primary isomers used as building blocks in medicinal chemistry.
Isomer A: 3-(4-Isopropylphenyl)propan-1-amine (Linear)
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Context: Often used as a linker or scaffold in GPCR ligand design (e.g., histamine or dopamine receptor antagonists).
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Structure: A linear propyl chain with a terminal amine.
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CAS Registry: 1019529-87-3 (Generic/Isomer specific).
Isomer B: 2-(4-Isopropylphenyl)propan-1-amine (Branched)
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Context: A
-methyl substituted analogue, often an intermediate in the synthesis of sulfonamide derivatives or herbicide precursors. -
Structure: The phenyl group is attached to the second carbon of the propyl chain.
Note: For the purpose of this guide, we focus on the linear isomer (Isomer A) as the standard "propylamine" derivative, while referencing the branched synthesis where relevant for medicinal chemistry applications.
Structural Visualization (DOT)
The following diagram illustrates the chemical connectivity and the distinction between the linear and branched isomers.
Figure 1: Structural isomerism of (4-Isopropylphenyl)propylamine showing the linear and branched forms derived from the C12H19N formula.
Synthetic Methodology
Reliable synthesis is paramount for validating biological activity. The following protocol describes the synthesis of the linear isomer via the reduction of 3-(4-isopropylphenyl)propionitrile or the hydrogenation of the corresponding cinnamonitrile derivative .
Protocol: Borane-Mediated Reduction of Nitrile Precursor
This method is preferred for its high yield and chemoselectivity, avoiding over-alkylation often seen in direct alkylation methods.
Reagents & Materials
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Precursor: 3-(4-Isopropylphenyl)propionitrile (CAS: 29930-67-2 or synthesized via Heck coupling).
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Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).
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Solvent: Anhydrous Tetrahydrofuran (THF).
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Quenching Agent: Methanol (MeOH) and HCl.
Step-by-Step Workflow
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Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain a positive pressure of N₂.
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Solubilization: Dissolve 10.0 mmol of 3-(4-Isopropylphenyl)propionitrile in 20 mL of anhydrous THF.
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Addition: Cool the solution to 0°C. Dropwise add 12.0 mmol (1.2 eq) of BH₃·THF (1.0 M solution) over 15 minutes. Caution: Exothermic reaction.
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Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 3–5 hours. Monitor consumption of nitrile by TLC (Hexane/EtOAc 4:1).
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Quenching: Cool to 0°C. Carefully add MeOH (excess) to destroy unreacted borane.
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Hydrolysis: Add 10 mL of 6M HCl and reflux for 1 hour to break the amine-borane complex.
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Isolation: Basify the aqueous layer to pH >12 using 6M NaOH. Extract with Dichloromethane (DCM) (3 x 30 mL).
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Purification: Dry organics over MgSO₄, filter, and concentrate. Purify the resulting oil via flash column chromatography (DCM/MeOH/NH₄OH 90:9:1).
Synthesis Logic Diagram
Figure 2: Step-wise reductive synthesis pathway from nitrile precursor to final amine.
Analytical Characterization
To validate the synthesis of (4-Isopropylphenyl)propylamine , the following spectral data should be obtained. These values are predicted based on standard chemical shifts for this structural class.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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Aromatic Region:
7.15 (d, J = 8.0 Hz, 2H), 7.10 (d, J = 8.0 Hz, 2H). Characteristic AA'BB' system of para-substitution. -
Isopropyl Methine:
2.88 (sept, J = 6.9 Hz, 1H). -
Isopropyl Methyls:
1.24 (d, J = 6.9 Hz, 6H). -
Benzylic Methylene:
2.60 (t, J = 7.5 Hz, 2H). -
Aminomethylene:
2.72 (t, J = 7.0 Hz, 2H). -
Central Methylene:
1.75 (quint, J = 7.2 Hz, 2H). -
Amine Protons:
1.2–1.5 (broad s, 2H, exchangeable with D₂O).
Mass Spectrometry (ESI-MS)
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Expected [M+H]⁺: 178.16 m/z.
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Fragmentation Pattern: Loss of NH₃ (161 m/z) and tropylium ion formation are common in phenylalkylamines.
Physicochemical Properties & Handling
Understanding the physical behavior of the molecule is critical for formulation and storage.
| Property | Value (Predicted) | Implication |
| LogP (Octanol/Water) | ~2.8 – 3.1 | Lipophilic; likely crosses blood-brain barrier (BBB). |
| pKa (Conjugate Acid) | ~10.5 | Exists as a cation at physiological pH (7.4). |
| Boiling Point | ~260°C (at 760 mmHg) | High boiling point; amenable to GC analysis. |
| Solubility | Soluble in EtOH, DMSO, DCM. | Poor water solubility as free base; convert to HCl salt for aqueous studies. |
Safety & Handling (MSDS Highlights)
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GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Amines are prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.
References
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PubChem. (2025).[1][2][3] Compound Summary: 3-(4-Isopropylphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]
- Google Patents. (2003). US6525099B1 - N-substituted sulfonamide derivatives. (Describes synthesis of 2-(4-isopropylphenyl)
